4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Description
Structural Features and Nomenclature
This compound represents a sophisticated organofluorine compound characterized by its distinctive molecular architecture that combines multiple pharmacologically relevant structural elements. The compound possesses the molecular formula C13H8F3NO2 with a molecular weight of 267.20 grams per mole, establishing it as a moderately sized organic molecule suitable for pharmaceutical applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde, which precisely describes the connectivity and positioning of its functional groups.
The structural framework of this compound consists of three primary components: a benzaldehyde moiety serving as the core aromatic system, a pyridine ring substituted with a trifluoromethyl group at the 6-position, and an ether linkage connecting these two aromatic systems. The benzaldehyde portion contributes a formyl group (-CHO) at the para position relative to the ether oxygen, providing a reactive carbonyl functionality that can participate in various chemical transformations essential for synthetic elaboration. The pyridine ring introduces a basic nitrogen atom that can engage in hydrogen bonding interactions and coordinate with metal centers, while the trifluoromethyl substituent imparts unique electronic and lipophilic properties to the overall molecular structure.
The three-dimensional conformation of this compound exhibits restricted rotation around the ether linkage due to the aromatic nature of both connected ring systems. The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring plane, minimizing steric interactions while maximizing the electron-withdrawing effect on the aromatic system. This molecular geometry influences the compound's interaction with biological targets and affects its overall pharmacokinetic properties.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C13H8F3NO2 | Defines elemental composition |
| Molecular Weight | 267.20 g/mol | Optimal for drug-like properties |
| PubChem Compound Identifier | 28875386 | Unique database reference |
| Chemical Abstracts Service Number | 1086379-09-0 | Registry identification |
| International Chemical Identifier Key | ZLTRNOGUEBNJRG-UHFFFAOYSA-N | Structural hash code |
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which traces its origins to the pioneering work of nineteenth-century chemists who first recognized the unique properties of carbon-fluorine bonds. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom with fluoride in 1862, establishing the foundational methodology for halogen exchange reactions that remain central to modern fluorochemical synthesis. This early work preceded the isolation of elemental fluorine itself, which was not achieved until Henri Moissan's successful electrolysis experiments in 1886, earning him the Nobel Prize and opening new avenues for fluorine-containing compound development.
The transformation of organofluorine chemistry from academic curiosity to industrial necessity occurred dramatically during World War II, when the Manhattan Project required materials capable of withstanding the highly corrosive uranium hexafluoride used in isotope separation. This urgent military need drove rapid advancement in fluoropolymer technology and fluorocarbon synthesis, establishing the industrial infrastructure that would later support pharmaceutical applications. The post-war period witnessed the systematic exploration of aromatic fluorination methods, including the Schiemann reaction for aromatic diazonium fluorides and nucleophilic halogen exchange protocols using potassium fluoride.
Trifluoromethylpyridine chemistry emerged as a specialized subdiscipline in 1947, when researchers first successfully introduced trifluoromethyl groups into pyridine rings using synthetic procedures adapted from benzotrifluoride preparation methods. This achievement represented a significant milestone because trifluoromethylpyridines exhibit substantially different physicochemical properties compared to their benzene analogs, particularly regarding hydrophobic constants and biological activity profiles. The unique combination of the electron-rich pyridine nitrogen with the electron-withdrawing trifluoromethyl group creates a distinctive electronic environment that enhances binding affinity to biological targets while modulating metabolic stability.
Industrial production of trifluoromethylpyridine intermediates initially relied on chlorine-fluorine exchange reactions using trichloromethylpyridine precursors, which required high-temperature vapor-phase processes with specialized catalysts. These manufacturing challenges limited early applications, but technological advances in fluorination chemistry during the 1980s and 1990s enabled cost-effective production of trifluoromethylpyridine building blocks. The availability of these intermediates coincided with growing recognition of fluorine's beneficial effects on drug properties, leading to increased incorporation of trifluoromethylpyridine motifs in pharmaceutical research programs.
Significance of Trifluoromethyl-Pyridine Motifs in Medicinal Chemistry
The incorporation of trifluoromethyl-pyridine structural elements into pharmaceutical compounds represents one of the most significant developments in modern medicinal chemistry, driven by the unique physicochemical properties that fluorine substitution imparts to organic molecules. Fluorine atoms possess the highest electronegativity among all elements while maintaining a size comparable to hydrogen, enabling bioisosteric replacement that dramatically alters molecular properties without substantially changing overall molecular dimensions. The trifluoromethyl group functions as a powerful electron-withdrawing substituent that increases lipophilicity while simultaneously affecting molecular conformation, acid dissociation constants, metabolic pathways, and biomolecular binding affinities.
Current pharmaceutical development has embraced trifluoromethylpyridine derivatives with remarkable success, as evidenced by the approval of multiple therapeutic agents containing these structural motifs. Tipranavir, an antiretroviral medication for treating human immunodeficiency virus infections, incorporates a trifluoromethyl-substituted pyridine-2-sulfonamide group that enhances its binding affinity to viral protease enzymes. Doravirine, another antiretroviral agent approved for treatment-naive patients, utilizes a trifluoromethylpyridine core structure that provides resistance to common viral mutations while maintaining favorable pharmacokinetic properties. Apalutamide, employed in advanced prostate cancer treatment, demonstrates how trifluoromethylpyridine substitution can optimize androgen receptor binding while reducing off-target effects.
The success of these therapeutic agents has stimulated intensive research into additional trifluoromethylpyridine-containing drug candidates, with numerous compounds currently progressing through clinical development. Statistical analysis reveals that over fifty percent of pesticides launched in recent decades contain fluorine substitution, with approximately forty percent of all fluorinated pesticides incorporating trifluoromethyl groups. This remarkable adoption rate reflects the consistent beneficial effects of trifluoromethyl substitution on biological activity, environmental stability, and target selectivity.
The mechanistic basis for enhanced biological activity in trifluoromethylpyridine derivatives involves multiple factors that collectively optimize drug-target interactions. The electronegative fluorine atoms create strong dipole moments that can engage in unique binding interactions with protein active sites, while the hydrophobic character of the trifluoromethyl group enhances membrane permeability and tissue distribution. Additionally, the metabolic stability conferred by carbon-fluorine bonds reduces susceptibility to enzymatic degradation, prolonging duration of action and reducing dosing frequency requirements.
| Pharmaceutical Application | Compound Example | Therapeutic Area | Trifluoromethylpyridine Benefit |
|---|---|---|---|
| Antiretroviral Therapy | Tipranavir | Human Immunodeficiency Virus | Enhanced protease binding affinity |
| Antiretroviral Therapy | Doravirine | Human Immunodeficiency Virus | Mutation resistance profile |
| Oncology | Apalutamide | Prostate Cancer | Androgen receptor selectivity |
| Oncology | Enasidenib | Acute Myeloid Leukemia | Isocitrate dehydrogenase inhibition |
| Crop Protection | Fluazifop-butyl | Herbicide Applications | Environmental persistence control |
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTRNOGUEBNJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the reaction of 6-(trifluoromethyl)pyridin-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.
Reduction: 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has garnered attention for its role as an intermediate in the synthesis of pharmaceutical compounds. The following highlights its key applications:
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes such as Lysyl Oxidase-Like 2 (LOXL2), which is involved in fibrotic diseases. This inhibition could lead to therapeutic advancements in treating conditions like liver fibrosis and pulmonary fibrosis.
- Drug Development : Several pharmaceutical products containing the trifluoromethyl-pyridine moiety have received market approval, while others are in clinical trials. The unique electronic properties of the compound allow for better binding affinities to biological targets, enhancing therapeutic profiles .
Case Study: LOXL2 Inhibition
A study demonstrated that compounds with the [6-(trifluoromethyl)pyridin-2-yl]oxy structure showed promising results in inhibiting LOXL2 activity in vitro, suggesting potential for further development as therapeutic agents against fibrotic diseases.
Agrochemical Applications
The compound is also utilized in agrochemicals, particularly for crop protection:
- Pesticide Development : this compound and its derivatives are effective in protecting crops from pests, contributing to increased agricultural yields. The trifluoromethyl group enhances the efficacy of these compounds by improving their stability and activity against target pests .
Table: Comparison of Agrochemical Efficacy
| Compound Name | Application Type | Efficacy Rating |
|---|---|---|
| This compound | Pesticide | High |
| 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline | Herbicide | Moderate |
| 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | Fungicide | High |
Material Science Applications
The compound's distinctive properties lend themselves well to material science:
- Polymer Chemistry : Due to its unique structural attributes, it can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Example Application
Incorporating this compound into polymer formulations has been shown to improve resistance to environmental degradation, making it suitable for outdoor applications.
Mechanism of Action
The mechanism of action of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
This analog differs in two key aspects:
- Substituent Position : The trifluoromethyl group is at the 5-position of the pyridine ring (vs. 6-position in the target compound).
- Linkage Type : A direct C–C bond connects the pyridine and benzaldehyde moieties (vs. an ether oxygen bridge in the target compound).
Physical and Chemical Properties
Key Differences
Functional Group Variations: 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine
This compound replaces the benzaldehyde group with a piperazine ring.
Chlorinated Analog: 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl Chloride
This compound shares a heterocyclic backbone but differs in:
Research Implications and Challenges
- Synthetic Accessibility : The ether linkage in this compound may require specialized coupling reagents, increasing synthesis complexity compared to direct-bonded analogs.
- Biological Activity : Trifluoromethyl groups at the 6-position on pyridine are less common in literature than 3- or 5-positions, suggesting unexplored structure-activity relationships .
- Commercial Viability : High costs (e.g., ¥25,800 for 1g of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde ) reflect challenges in scaling up fluorinated compound production.
Biological Activity
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, focusing on its anti-cancer, anti-inflammatory, and enzyme-inhibiting activities, supported by case studies and research findings.
- Chemical Formula : C₁₃H₈F₃NO₂
- CAS Number : 1086379-09-0
- Molecular Weight : 273.2 g/mol
- Storage Conditions : Ambient temperature
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In a study involving tumor-bearing mice, the compound demonstrated a capacity to suppress tumor growth effectively. Flow cytometry analysis revealed that the compound accelerates apoptosis in MCF cell lines, suggesting its potential as an anti-cancer agent.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Morais et al. (2023) | MCF | 25.72 ± 3.95 | Induction of apoptosis |
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases.
| Enzyme | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | 46.8 - 137.7 | Mixed-type |
| Butyrylcholinesterase (BuChE) | 19.1 - 881.1 | Mixed-type |
These findings suggest that the compound could be beneficial in treating conditions like Alzheimer's disease by inhibiting cholinesterases, which play a role in neurotransmitter regulation .
3. Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains.
| Bacterial Strain | IC50 (μM) |
|---|---|
| Staphylococcus aureus | 1.4 |
| Escherichia coli | 200 |
Such activity highlights the potential application of this compound in developing new antibacterial agents .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF cells, with an IC50 value indicating effective apoptosis induction .
- Cholinesterase Inhibition : Another investigation into the hydrazone derivatives showed that compounds with similar structures exhibited dual inhibition of AChE and BuChE, suggesting a promising avenue for neuroprotective drug development .
- Antimicrobial Testing : The antimicrobial efficacy against resistant strains of bacteria was assessed, revealing potent activity that could be harnessed for therapeutic purposes .
Q & A
Basic: What are the common synthetic routes for 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- Nucleophilic Substitution : Reacting 6-(trifluoromethyl)pyridin-2-ol with a benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) to form the ether linkage .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyridine precursors and benzaldehyde boronic esters, though this requires careful optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands .
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via NMR (¹H/¹³C) and IR spectroscopy .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm the aldehyde proton (~10 ppm) and pyridine/benzene ring protons. ¹³C NMR identifies the trifluoromethyl group (CF₃, ~120–125 ppm) and carbonyl carbon (~190 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- X-ray Crystallography : For structural validation, as demonstrated in related benzaldehyde derivatives (e.g., Acta Crystallographica reports) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calculated for C₁₃H₈F₃NO₂: 267.20) .
Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?
Answer:
Regioselectivity in SNAr reactions is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ on pyridine) activate specific positions for nucleophilic attack. Computational modeling (DFT) can predict reactive sites .
- Reaction Conditions : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while controlled temperatures (60–90°C) minimize side products. For example, highlights regioselective dihydropyrimidine formation using benzaldehyde derivatives under optimized conditions .
- Catalytic Systems : Transition-metal catalysts (e.g., CuI or Pd) improve selectivity in cross-coupling steps, as seen in ’s synthesis of pyridine derivatives .
Advanced: What are the stability considerations for this compound under varying experimental conditions?
Answer:
- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) is recommended to assess thermal profiles. Store under inert atmospheres (argon) to prevent oxidation .
- Light Sensitivity : Aldehydes can photodegrade; use amber glassware and minimize UV exposure during handling .
- Hydrolytic Stability : The trifluoromethyl group enhances stability, but prolonged exposure to moisture may hydrolyze the aldehyde. Conduct stability studies in buffered solutions (pH 4–9) .
Advanced: How is this compound utilized as an intermediate in drug discovery?
Answer:
It serves as a key building block in:
- Antimicrobial Agents : Analogous dihydropyrimidine derivatives ( ) show antibacterial activity via inhibition of bacterial dihydrofolate reductase .
- Kinase Inhibitors : The pyridine-benzaldehyde scaffold is incorporated into compounds targeting tyrosine kinases, as seen in ’s patented spirocyclic carboxamides .
- Schiff Base Formation : The aldehyde reacts with amines to form imines, enabling the synthesis of bioactive thiazolidine derivatives (e.g., ) .
Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., NMR vs. DFT predictions)?
Answer:
- Validation Protocols : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA). Adjust computational models (e.g., solvent effects in PCM simulations) .
- Crystallographic Cross-Check : Use X-ray structures (e.g., ) to validate bond lengths and angles, resolving ambiguities in NMR assignments .
- Error Analysis : Quantify deviations (e.g., RMSD for DFT vs. experimental) and refine basis sets (e.g., B3LYP/6-311+G(d,p)) .
Advanced: What methodologies optimize its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Catalyst-Ligand Systems : Use Pd(PPh₃)₄ or PdCl₂(dppf) with electron-rich ligands (e.g., TFP or XPhos) to enhance oxidative addition .
- Microwave Assistance : demonstrates accelerated coupling under microwave irradiation (e.g., 100°C, 30 min) with improved yields .
- Solvent Screening : Test polar aprotic solvents (THF, DMF) with degassing to prevent catalyst poisoning .
Advanced: What are the challenges in synthesizing and purifying its analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid)?
Answer:
- Synthetic Challenges : Oxidation of the benzaldehyde to benzoic acid requires controlled conditions (e.g., KMnO₄ in acidic media) to avoid over-oxidation .
- Purification : High polarity of carboxylic acids complicates column chromatography; use reverse-phase HPLC (C18 column, acetonitrile/water gradients) .
- Characterization : LC-MS and ¹⁹F NMR are critical for confirming trifluoromethyl retention .
Advanced: How can researchers mitigate side reactions during its functionalization (e.g., aldol condensation)?
Answer:
- Protecting Groups : Temporarily protect the aldehyde (e.g., acetal formation) before introducing nucleophiles .
- Low-Temperature Reactions : Perform reactions at 0–5°C to suppress aldol pathways, as shown in ’s thiazolidine synthesis .
- Catalytic Control : Use organocatalysts (e.g., proline derivatives) to steer selectivity toward desired products .
Advanced: What computational tools predict its pharmacokinetic properties (e.g., LogP, bioavailability)?
Answer:
- Software : SwissADME or QikProp for LogP (~2.5 predicted), permeability (Caco-2), and cytochrome P450 interactions .
- Docking Studies : AutoDock Vina to simulate binding to targets (e.g., bacterial enzymes) using crystallographic data from .
- MD Simulations : GROMACS for assessing stability in lipid bilayers, leveraging NIST’s thermodynamic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
